molecular formula C11H13N3O3S2 B2400791 2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 35267-60-8

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2400791
CAS No.: 35267-60-8
M. Wt: 299.36
InChI Key: JFIOBUYFSZTPKN-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the morpholine and methylsulfonyl groups enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a formylating agent.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a nucleophilic substitution reaction using a methylsulfonyl chloride reagent.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or methylsulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties, potentially leading to the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells.

Biological Activity

2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential pharmacological properties, particularly in the fields of oncology and inflammation. This compound features a thieno[3,2-d]pyrimidine core structure, which is modified by the presence of methylsulfonyl and morpholine groups. These modifications enhance its biological activity and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3O3S2
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 35267-60-8

The compound's structure is pivotal to its biological activity, influencing its interaction with biological targets.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or a receptor modulator , affecting cellular pathways that regulate inflammation and tumor growth. For instance, it may inhibit inflammatory mediators or induce apoptosis in cancer cells through its binding to active sites on target proteins.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties:

  • Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including U87MG glioblastoma cells. It has been demonstrated to induce apoptosis and inhibit cell migration, suggesting potential use in cancer therapy .
  • Targeting Receptor Tyrosine Kinases (RTKs) : The compound has been evaluated for its inhibitory effects on RTKs such as VEGFR-1 and VEGFR-2. In particular, it has shown potent inhibition of VEGFR-2, which is crucial for angiogenesis in tumors .
Activity Effect Cell Line
Tumor Growth InhibitionSignificant reduction in proliferationU87MG
Apoptosis InductionInduces programmed cell deathVarious cancer lines
RTK InhibitionPotent against VEGFR-1 and VEGFR-2In vitro assays

Anti-Inflammatory Activity

The compound has also been explored for its anti-inflammatory properties:

  • Mechanistic Insights : It may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This action could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have focused on the efficacy of this compound:

  • Study on U87MG Cells : A study demonstrated that formulations containing this compound significantly inhibited the growth of U87MG cells compared to standard treatments. The results indicated a dose-dependent effect on cell viability and migration .
  • VEGFR Inhibition Study : Another investigation highlighted the compound's ability to selectively inhibit VEGFR-2 over other receptors like EGFR and PDGFR-β, showcasing its potential as an anti-cancer agent with fewer side effects compared to broader-spectrum inhibitors .

Properties

IUPAC Name

4-(2-methylsulfonylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-19(15,16)11-12-8-2-7-18-9(8)10(13-11)14-3-5-17-6-4-14/h2,7H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIOBUYFSZTPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C(=N1)N3CCOCC3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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